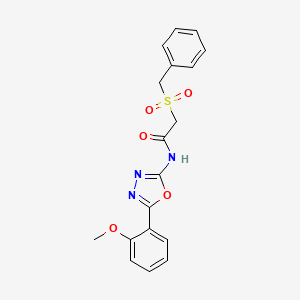

2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 3. The acetamide moiety at position 2 is modified with a benzylsulfonyl group (-SO₂-benzyl). The sulfonyl group distinguishes it from sulfanyl (S-alkylated) analogs, likely enhancing electrophilicity and metabolic stability . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

2-benzylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-25-15-10-6-5-9-14(15)17-20-21-18(26-17)19-16(22)12-27(23,24)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKHAAWSMNFUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the benzylsulfonyl and methoxyphenyl groups. Common synthetic routes may include:

Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Introduction of the benzylsulfonyl group: This step often involves sulfonylation reactions using benzylsulfonyl chloride in the presence of a base.

Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions using methoxyphenyl derivatives.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can act as a reactive site for various biochemical interactions, while the oxadiazole ring and methoxyphenyl group contribute to the compound’s stability and reactivity. These interactions can lead to the modulation of specific biological pathways, making the compound useful in various research applications.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Key structural variations include substituents on the oxadiazole ring, the nature of the sulfur-containing group (sulfonyl vs. sulfanyl), and the aromatic/heteroaromatic groups attached to the acetamide.

Table 1: Structural Comparison

Key Observations :

- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound may improve oxidative stability compared to sulfanyl analogs, which are prone to metabolic oxidation .

- Aromatic Substitutions : The 2-methoxyphenyl group on the oxadiazole is structurally similar to compounds in , but positional isomerism (e.g., 3-methoxyphenyl in ) affects electronic properties and receptor interactions.

Table 2: Bioactivity Comparison

Relevance to Target Compound :

- The 2-methoxyphenyl group may confer similar anti-proliferative effects as seen in phthalazinone derivatives .

- Sulfonyl groups in related compounds (e.g., sulfonamides) often enhance binding to enzymes like MMP-9 .

Physicochemical Properties

Table 3: Physical/Chemical Properties

Insights :

- High melting points (>300°C) in phthalazinone derivatives suggest strong intermolecular interactions, possibly due to hydrogen bonding from the phthalazinone moiety .

- The target compound’s molecular weight (387.41) aligns with drug-like properties, favoring oral bioavailability.

Biological Activity

The compound 2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active agents, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a benzylsulfonyl group and an oxadiazole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 366.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : The oxadiazole moiety is associated with anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Activity

A study conducted by De Gruyter evaluated the antimicrobial effects of various oxadiazole derivatives. This specific compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

Research published in Rasayan Journal highlighted the anti-inflammatory properties of related compounds. While specific data on this compound was limited, structural similarities suggest potential efficacy in reducing inflammation markers.

Anticancer Activity

In vitro studies indicated that the compound could induce apoptosis in human cancer cell lines. A notable case study involved testing against breast cancer cells (MCF-7), where it showed a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.